N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

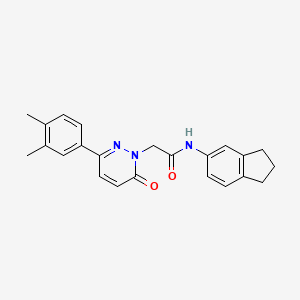

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a bicyclic indenyl moiety linked to a pyridazinyl-acetamide scaffold. This compound’s structure integrates a 2,3-dihydro-1H-indenyl group at the N-terminal and a 3,4-dimethylphenyl-substituted pyridazinone ring at the acetamide side chain.

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-15-6-7-19(12-16(15)2)21-10-11-23(28)26(25-21)14-22(27)24-20-9-8-17-4-3-5-18(17)13-20/h6-13H,3-5,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRBMIXGVWWANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(CCC4)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety and a pyridazine ring. Its unique configuration may contribute to its biological properties.

Chemical Formula

- Molecular Formula : CHNO

- Molecular Weight : 320.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to known tubulin inhibitors .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 0.052 | Induction of apoptosis through tubulin inhibition | |

| A549 | 0.074 | Cell cycle arrest at G2/M phase |

Case Studies

- Breast Cancer Research : In a study evaluating various compounds for their antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

- Bronchodilator Effects : Other studies have indicated potential bronchodilator properties, suggesting that the compound could be explored for respiratory conditions .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the Indene Moiety : This is achieved through cyclization reactions.

- Pyridazine Ring Construction : Utilizing condensation reactions with appropriate substrates.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Pyridazinyl vs. Benzodiazepine/Thiadiazole Cores: The target compound’s pyridazinyl-acetamide core contrasts with the benzodiazepine (Compound 11p, ) or thiadiazole () backbones of analogs. Pyridazinones are known for hydrogen-bonding capabilities, which may enhance target binding compared to sulfur-containing thiadiazoles .

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound could enhance lipophilicity and π-π stacking relative to the pyrimido-pyrimidinyl substituent in Compound 11p, which may favor kinase inhibition .

- Molecular Weight Implications : While the target compound’s molecular weight is unspecified, analogs like the thiadiazole derivative (398.48 g/mol, ) and benzodioxin-containing compound (391.46 g/mol, ) suggest a range of 390–400 g/mol, aligning with Lipinski’s rule for drug-likeness.

Methodological Considerations for Structural Analysis

Crystallographic tools like the SHELX system (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement and could elucidate the target compound’s conformational preferences . For instance, SHELXL’s robustness in handling high-resolution data might clarify the stereochemical arrangement of the dihydroindenyl group, a feature absent in analogs like the benzodioxin derivative .

Q & A

Basic: What are the optimal synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation: Construct the pyridazinone ring via cyclization of hydrazine derivatives with diketones or via Buchwald-Hartwig coupling for aryl substitution .

Acetamide Linkage: Couple the pyridazinone intermediate with the indene moiety using a nucleophilic acyl substitution reaction, often facilitated by coupling agents like EDCI/HOBt in anhydrous DMF .

Purification: Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve >95% purity .

Key Considerations: Reaction temperature (0–5°C for acylation steps) and inert atmosphere (N₂/Ar) are critical to prevent oxidation of sensitive intermediates .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons in the 3,4-dimethylphenyl group appear as singlets at δ 2.25–2.30 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 428.2124 for C₂₅H₂₆N₃O₂) .

- X-ray Crystallography: Resolve 3D conformation using SHELX programs for crystallographic refinement, ensuring proper spatial arrangement of the indene and pyridazinone moieties .

Advanced: How to design experiments to determine the compound’s interaction with biological targets like phosphodiesterases or cytokine receptors?

Methodological Answer:

- Target Identification: Use computational docking (AutoDock Vina) to predict binding affinity to enzymes like PDE4 or NOD2 receptors, leveraging homology models from PDB .

- In Vitro Assays:

- Controls: Include positive controls (rolipram for PDE4 inhibition) and vehicle controls (DMSO ≤0.1%) .

Advanced: How to address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum-free media pre-treatment) .

- Orthogonal Assays: Validate PDE inhibition using both radiometric (³H-cAMP hydrolysis) and fluorometric methods .

- Batch Analysis: Compare activity across synthetic batches to rule out impurities (HPLC-MS purity >98%) .

- Data Normalization: Use Z-factor metrics to assess assay robustness and exclude outlier data .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the acetamide carbonyl group to enhance aqueous solubility .

- Formulation Optimization: Use nanoemulsions (e.g., TPGS-based) or cyclodextrin inclusion complexes .

- Structural Modifications: Replace the 3,4-dimethylphenyl group with polar substituents (e.g., hydroxyl or amine groups) to improve logP .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

Methodological Answer:

- Enzyme Inhibition: Use recombinant PDE4B or PDE10A isoforms to screen for activity .

- Cell-Based Assays:

- Dose-Response Curves: Test concentrations from 0.1–100 µM with triplicate replicates .

Advanced: How can computational methods predict the compound’s off-target effects or toxicity?

Methodological Answer:

- QSAR Modeling: Train models on Tox21 datasets to predict hepatotoxicity or CYP450 inhibition .

- Molecular Dynamics (MD): Simulate binding to hERG channels (50 ns simulations in Desmond) to assess cardiotoxicity risk .

- Chemoproteomics: Use affinity chromatography with immobilized compound to capture interacting proteins in cell lysates .

Advanced: How to conduct structure-activity relationship (SAR) studies to optimize target affinity?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with variations at the pyridazinone 3-position (e.g., halogens, methoxy) and indene 5-position .

- Biological Testing: Rank analogs by IC₅₀ in enzyme assays and logD (octanol-water partition) for bioavailability .

- Crystallographic Analysis: Resolve co-crystal structures with target enzymes (e.g., PDE4B) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.